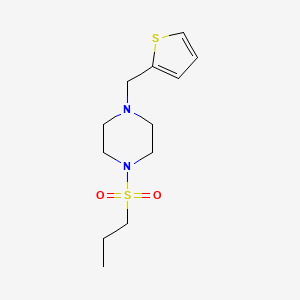![molecular formula C20H22FN5O B5528296 3-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(2-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5528296.png)
3-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(2-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like 3-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(2-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}piperidine often involves multi-step reactions, employing catalytic and oxidative conditions to build the molecular framework. For instance, Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources have been disclosed as a highly efficient synthesis method for related compounds, highlighting a novel activation mode of ethyl tertiary amines with simultaneous selective cleavage of C-C and C-N bonds of the ethyl group, using molecular oxygen as the terminal oxidant (Rao, Mai, & Song, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. Structural elucidation involves determining the conformation of the piperidine ring and the orientation of substituents around the core structure, which significantly influences the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Compounds with the imidazolyl-piperidine scaffold often participate in nucleophilic substitution reactions, where functional groups like fluoro can be replaced by nucleophiles. This reactivity is utilized in labeling compounds with isotopes for imaging studies, as demonstrated in the synthesis of PET radiotracers for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments. For instance, X-ray crystallography can reveal the solid-state conformation and intermolecular interactions, providing insights into the compound's stability and solubility (Loh et al., 2010).
Propiedades
IUPAC Name |
[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c1-2-25-11-9-22-19(25)14-6-5-10-26(13-14)20(27)18-12-17(23-24-18)15-7-3-4-8-16(15)21/h3-4,7-9,11-12,14H,2,5-6,10,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHJPGCLWFGCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCCN(C2)C(=O)C3=CC(=NN3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(1,4-oxazepan-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5528248.png)
![N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)glycine](/img/structure/B5528253.png)
![8-fluoro-2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline](/img/structure/B5528258.png)
![N-isopropyl-3-[5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5528276.png)
![4-({4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5528286.png)

![ethyl 4-(4-ethyl-1-piperazinyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5528303.png)

![6-(3-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5528329.png)